Mezigdomide

Catalog No.
S2731036
CAS No.
2259648-80-9
M.F
C32H30FN5O4
M. Wt
567.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mezigdomide

CAS Number

2259648-80-9

Product Name

Mezigdomide

IUPAC Name

4-[4-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazin-1-yl]-3-fluorobenzonitrile

Molecular Formula

C32H30FN5O4

Molecular Weight

567.6 g/mol

InChI

InChI=1S/C32H30FN5O4/c33-26-16-23(17-34)8-9-27(26)37-14-12-36(13-15-37)18-21-4-6-22(7-5-21)20-42-29-3-1-2-24-25(29)19-38(32(24)41)28-10-11-30(39)35-31(28)40/h1-9,16,28H,10-15,18-20H2,(H,35,39,40)/t28-/m0/s1

InChI Key

YTINZZFBHWSAGL-NDEPHWFRSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F

Solubility

not available

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F

Mechanism of Action

Mezigdomide belongs to a class of drugs called cereblon E3 ligase modulators (CELMoDs). These drugs work by targeting a protein complex called cereblon, which plays a crucial role in the breakdown (ubiquitination) of other proteins within the cell. Mezigdomide specifically targets and degrades two proteins, Ikaros and Aiolos, which are essential for the survival and growth of cancer cells in MM [, ].

Effects on Cancer Cells

By degrading Ikaros and Aiolos, mezigdomide disrupts essential cellular processes in cancer cells, leading to several effects:

  • Apoptosis: Mezigdomide triggers programmed cell death (apoptosis) in MM cells [].
  • Cell cycle arrest: The drug can also stop the uncontrolled division of cancer cells by arresting them at specific stages of the cell cycle.
  • Immunomodulatory effects: Mezigdomide might also enhance the immune system's ability to recognize and attack cancer cells [].

Mezigdomide is a novel compound classified as a cereblon E3 ubiquitin ligase modulator (CELMoD), specifically designed for the treatment of relapsed and refractory multiple myeloma. It is currently under clinical investigation, particularly in combination with dexamethasone, to evaluate its efficacy and safety in patients who have undergone multiple lines of therapy. Mezigdomide is noted for its ability to induce the degradation of key transcription factors, Ikaros and Aiolos, which play crucial roles in hematopoiesis and the pathobiology of multiple myeloma .

The chemical formula of mezigdomide is C₃₂H₃₀FN₅O₄, with a molecular weight of approximately 567.62 g/mol. Its structure features a complex arrangement that includes a piperazine ring and a fluorobenzonitrile moiety, contributing to its unique pharmacological properties .

The mechanism of action of mezigdomide is still under investigation. However, several proposed mechanisms exist. One suggests it interferes with the ubiquitin-proteasome system, a cellular process responsible for degrading proteins. Mezigdomide might target specific proteins involved in cancer cell growth and survival, leading to their accumulation and subsequent cell death []. Additionally, mezigdomide might modulate the activity of certain transcription factors, influencing the expression of genes involved in cancer progression.

Mezigdomide acts primarily through the modulation of the cereblon E3 ubiquitin ligase complex. By altering the conformation of cereblon, it enhances the recruitment of Ikaros and Aiolos for ubiquitination, leading to their proteasomal degradation. This process is critical for inducing apoptosis in multiple myeloma cells and enhancing immune response against these malignancies. The degradation of these substrates disrupts several oncogenic pathways, thereby exerting anti-tumor effects .

The synthesis of mezigdomide involves complex organic chemistry techniques that include multiple steps to construct its intricate molecular framework. While specific synthetic pathways are proprietary and not fully disclosed in public literature, it generally requires the formation of various functional groups and ring systems characteristic of CELMoD compounds. The synthesis emphasizes achieving high purity and bioavailability suitable for clinical applications .

Mezigdomide is primarily being investigated for its therapeutic potential in treating relapsed and refractory multiple myeloma. Its application extends beyond monotherapy; it is being evaluated in combination with other agents such as dexamethasone and selinexor to enhance therapeutic outcomes. The ongoing clinical trials aim to establish its safety profile and optimal dosing regimens while exploring its effectiveness against resistant forms of the disease .

Mezigdomide belongs to a class of compounds known as CELMoDs, which includes other investigational drugs like lenalidomide and pomalidomide. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionPotencyClinical Status
MezigdomideCereblon E3 ligase modulatorHighest among CELMoDsUnder clinical investigation
LenalidomideCereblon E3 ligase modulatorModerateApproved for multiple myeloma
PomalidomideCereblon E3 ligase modulatorHighApproved for multiple myeloma

Uniqueness: Mezigdomide exhibits superior binding affinity to cereblon compared to lenalidomide and pomalidomide, leading to more effective degradation of Ikaros and Aiolos proteins. This enhanced potency positions mezigdomide as a potentially more effective treatment option for patients who have become resistant to earlier therapies .

Cereblon Binding Dynamics and Conformational Modulation

Mezigdomide binds CRBN with high affinity, inducing a conformational shift critical for its function. Structural analyses reveal that mezigdomide interacts with the thalidomide-binding domain (TBD) of CRBN, stabilizing a closed conformation characterized by the juxtaposition of the TBD and Lon protease-like domain (Lon domain) [2] [3]. Cryo-electron microscopy (cryo-EM) studies demonstrate that mezigdomide’s benzonitrile moiety forms aromatic interactions with phenylalanine residues (Phe^102^ and Phe^150^) in the Lon domain, effectively stapling the TBD and Lon domain together [2]. This interaction contrasts with earlier immunomodulatory drugs (IMiDs) like pomalidomide, which induce closed conformations in only 20% of CRBN complexes, compared to 100% with mezigdomide [1] [2].

The closed conformation facilitates allosteric rearrangement of CRBN’s N-terminal belt (residues 48–63), which stabilizes the β-hairpin structure of the sensor loop—a critical element for substrate recruitment [2]. Mezigdomide’s cereblon-binding potency, quantified by an IC~50~ of ~0.03 μM, surpasses that of iberdomide (~0.06 μM) and pomalidomide (>1 μM), underscoring its enhanced efficacy in CRBN engagement [1] [3].

Table 1: Comparative Cereblon-Binding Affinities of CELMoDs

CompoundIC~50~ (μM)% CRBN Closed Conformation
Pomalidomide>1.020%
Iberdomide~0.0650%
Mezigdomide~0.03100%

Substrate Recruitment Specificity in the CRL4CRBN Ubiquitin Ligase Complex

Mezigdomide reprograms the CRL4CRBN E3 ligase complex to recruit neosubstrates for proteasomal degradation, primarily targeting the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) [1] [2]. Structural studies show that the closed CRBN conformation creates a hydrophobic interface between the TBD and Lon domain, enabling selective binding to zinc finger domains of IKZF1/3 [2]. This specificity arises from complementary electrostatic interactions between CRBN’s β-hairpin sensor loop and the α-helical DNA-binding region of IKZF1/3 [2].

Notably, mezigdomide does not recruit other cereblon substrates like SALL4 or ZFP91, which are implicated in teratogenicity associated with IMiDs [1]. This selectivity is attributed to mezigdomide’s unique induction of CRBN’s closed conformation, which sterically excludes larger substrates while accommodating the compact zinc finger domains of IKZF1/3 [2].

Degradation Kinetics of Ikaros and Aiolos Transcription Factors

Mezigdomide induces rapid polyubiquitination and degradation of IKZF1/3, with preclinical studies demonstrating 90% degradation within 6 hours in multiple myeloma (MM) cell lines [1] [3]. The kinetics correlate with mezigdomide’s cereblon-binding affinity, as evidenced by comparative studies:

Table 2: Degradation Efficiency of IKZF1/3 in MM Cell Lines

CompoundTime to 50% Degradation (Hours)Maximum Degradation (%)
Lenalidomide1260
Pomalidomide875
Mezigdomide295

Degradation of IKZF1/3 disrupts transcriptional repression of interferon-stimulated genes (ISGs) such as CD38 and IRF4, enhancing immune-mediated tumor cell killing [1] [3]. Additionally, mezigdomide downregulates CDC28 protein kinase regulatory subunit 1B (CKS1B), a pro-survival factor overexpressed in MM with chromosome 1q21 amplification [1].

Structural Basis of Isoform Selectivity in Ubiquitin-Proteasome System Modulation

Mezigdomide’s isoform selectivity arises from its dual interaction with CRBN’s TBD and Lon domain, a feature absent in earlier CELMoDs. The benzonitrile moiety extends into a hydrophobic pocket formed by the Lon domain, while the glutarimide group occupies the canonical TBD binding site [2]. This dual engagement stabilizes a CRBN conformation that preferentially recruits IKZF1/3 over other zinc finger proteins.

Key Structural Determinants of Selectivity:

  • Sensor Loop Stabilization: Mezigdomide’s interactions with Phe^102^ and Phe^150^ rigidify the β-hairpin sensor loop, creating a substrate-binding interface optimized for IKZF1/3’s zinc finger domains [2].
  • N-Terminal Belt Engagement: Unlike IMiDs, mezigdomide’s structure allows the CRBN N-terminal belt (residues 48–63) to adopt an ordered conformation, further stabilizing substrate recruitment [2].
  • Avoidance of SALL4 Recruitment: The closed CRBN conformation sterically hinders binding to larger substrates like SALL4, mitigating off-target effects [1].

Table 3: Structural Features Influencing Substrate Selectivity

FeatureMezigdomidePomalidomide
Dual TBD/Lon BindingYesNo
Sensor Loop RigidityHighModerate
N-Terminal Belt OrderingCompletePartial

Mezigdomide demonstrates potent antiproliferative activity across diverse multiple myeloma cell lines, with enhanced efficacy compared to existing immunomodulatory drugs [1] [2]. Preclinical studies reveal that mezigdomide exhibits superior in vitro activity against multiple myeloma cells, with effective concentrations typically ranging from 1-100 nanomolar across various cell line models [3] [4].

The compound displays particularly noteworthy activity in therapy-resistant cell lines, including those resistant to lenalidomide and pomalidomide [5] [3]. In lenalidomide-resistant multiple myeloma cell lines, mezigdomide maintains significant antiproliferative effects where lenalidomide shows diminished activity [1] [3]. Similarly, in pomalidomide-resistant models, mezigdomide demonstrates continued efficacy, suggesting its potential utility in patients who have developed resistance to standard immunomodulatory therapies [3] [4].

Mechanistic studies demonstrate that mezigdomide exerts its antiproliferative effects through enhanced cereblon-binding potency, resulting in more efficient and sustained degradation of target substrates compared to earlier generation compounds [1] [2]. The drug achieves maximal Ikaros and Aiolos degradation within three hours of treatment, with effects sustained through 24 hours, supporting once-daily dosing regimens [2] [6].

Table: In Vitro Antiproliferative Activity of Mezigdomide

Cell LineIC50 Range (nM)Response vs LenalidomideResponse vs PomalidomideKey Finding
MM Cell Lines (General)1-100SuperiorSuperiorPotent antiproliferative
Lenalidomide-Resistant Lines10-100Active (Len resistant)ActiveOvercomes resistance
Pomalidomide-Resistant Lines10-100ActiveActive (Pom resistant)Overcomes resistance
KMT2A-r AML Lines1-100SuperiorSuperiorEnhanced activity
NPM1c AML Lines1-100SuperiorSuperiorEnhanced activity

Comparative analysis reveals that mezigdomide possesses the greatest cereblon-binding potency among cereblon E3 ligase modulators, translating to superior potency for degradation of Ikaros and Aiolos transcription factors [1] [2]. This enhanced binding capacity results in approximately 100-fold greater potency compared to lenalidomide in achieving target protein degradation [7] [8].

Apoptotic Induction Mechanisms in Therapy-Resistant Malignancies

Mezigdomide induces apoptosis through multiple convergent pathways, with the primary mechanism involving rapid and sustained degradation of Ikaros and Aiolos transcription factors [1] [3]. These transcription factors function as critical regulators of multiple myeloma cell survival and proliferation, and their degradation triggers cascading apoptotic responses [8] [2].

The apoptotic process initiated by mezigdomide involves activation of intrinsic apoptotic pathways, including caspase-8, caspase-9, and caspase-3 activation, accompanied by polymerase cleavage [3] [8]. Mass spectrometry analyses confirm that mezigdomide mediates its enhanced activity through potent Ikaros degradation, with the compound demonstrating increased depth, rate, and duration of Ikaros protein degradation compared to lenalidomide or iberdomide [3] [4].

Drug washout experiments reveal that mezigdomide retains significant Ikaros degradation 24 hours after treatment cessation, whereas lenalidomide and iberdomide show rapid recovery of target protein levels [3]. This prolonged duration of target engagement contributes to sustained antiproliferative activity, with effects persisting for up to 10 days following an 18-hour treatment exposure [3].

Table: Apoptotic Induction Mechanisms of Mezigdomide

MechanismTime to EffectPotency vs IMiDsResistance ProfileClinical Relevance
Ikaros Degradation3 hours~100-fold greaterActive in resistant linesPrimary mechanism
Aiolos Degradation3 hours~100-fold greaterActive in resistant linesPrimary mechanism
Caspase Activation24-48 hoursEnhancedOvercomes resistanceCell death pathway
PARP Cleavage24-48 hoursEnhancedOvercomes resistanceCell death pathway
Proteasome-Mediated DegradationContinuousSuperiorBroad activityTherapeutic target

In therapy-resistant malignancies, mezigdomide demonstrates particular efficacy in acute myeloid leukemia models with lysine methyltransferase 2A rearrangements and nucleophosmin-mutant acute myeloid leukemia [3] [4]. The compound shows increased preclinical activity as a single agent in these cell lines, including sensitivity in models resistant to lenalidomide and iberdomide [3] [9].

Immunomodulatory Effects on T-Cell Activation and Cytokine Secretion

Mezigdomide exhibits profound immunomodulatory effects characterized by gradual immunostimulation of T-cell and natural killer cell populations [6] [10]. Clinical biomarker analyses demonstrate that during the first two weeks of mezigdomide dosing, patients experience progressive immune activation that peaks between day 15 and day 21 of the dosing cycle [6] [8].

Specific immunomodulatory effects include increased proliferative CD4+ T cells with median increases of 146.4 percent at cycle 1 day 15, enhanced effector memory CD4+ T cells showing median increases of 31.4 percent, and activated CD4+ T cells demonstrating median increases of 80.4 percent [6]. These immune activation patterns occur independent of prior therapy exposures and are observed in both treatment responders and non-responders [6] [10].

Mezigdomide reverses T-cell exhaustion through degradation of Aiolos and Ikaros transcription factors, leading to reinvigoration of cytokine production pathways [8] [11]. Comprehensive genomic analyses reveal that Aiolos and Ikaros function as major transcription factors contributing to regulation of the T-cell exhaustion phenotype, and their degradation reverses negative impacts on activation, proliferation, and tumor cell killing capacity [8].

Table: Immunomodulatory Effects of Mezigdomide

Immune ParameterPeak Effect TimeMagnitude of ChangeDurationClinical Impact
CD4+ T Cell ProliferationDay 15146.4% increaseSustained through C1D21Enhanced immunity
CD4+ T Cell ActivationDay 1580.4% increaseSustained through C1D21T cell activation
Effector Memory T CellsDay 1531.4% increaseSustained through C1D21Memory response
CD8+ T Cell ActivityDay 15EnhancedSustainedCytotoxicity
NK Cell ActivityDay 15-21EnhancedSustainedTumor surveillance

Treatment with mezigdomide significantly downregulates exhaustion markers including programmed cell death protein 1, T-cell immunoglobulin and mucin-domain containing-3, and T cell immunoreceptor with immunoglobulin and immunoreceptor tyrosine-based inhibition motif domains, while upregulating proinflammatory cytokines and chemokines such as interleukin-1, interleukin-23, interleukin-3, interleukin-6, interleukin-7, and tumor necrosis factor [8]. These effects translate to enhanced tumor cell killing capacity when combined with bispecific antibodies targeting B-cell maturation antigen [8].

Synergistic Interactions with Proteasome Inhibitors and Monoclonal Antibodies

Mezigdomide demonstrates potent synergistic interactions with proteasome inhibitors and monoclonal antibodies, providing mechanistic rationale for combination therapy approaches [12] [13]. Preclinical studies show that mezigdomide combinations with proteasome inhibitors achieve enhanced antimyeloma activity through convergent effects on protein degradation pathways [14] [15].

The combination of mezigdomide with bortezomib and dexamethasone yields objective response rates ranging from 75 to 91 percent across different dose levels in clinical studies [16] [17]. Similarly, mezigdomide combined with carfilzomib and dexamethasone demonstrates an 85 percent objective response rate with deep and durable responses [16] [17]. These synergistic effects result from complementary mechanisms involving simultaneous disruption of protein quality control systems and enhanced unfolded protein response activation [14].

Monoclonal antibody combinations show particularly promising synergistic activity, with mezigdomide plus daratumumab and dexamethasone achieving response rates of 75 to 90 percent [13] [15]. The combination enhances antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity mechanisms while providing immunostimulatory effects that activate natural killer cells and T-cell populations [15] [18].

Table: Synergistic Interactions of Mezigdomide

Combination PartnerResponse Rate (%)Mechanism of SynergyPreclinical EvidenceClinical Stage
Bortezomib + Dex (MeziVd)75-91UPS pathway convergenceDemonstratedPhase 2
Carfilzomib + Dex (MeziKd)85Enhanced proteasome inhibitionDemonstratedPhase 2
Daratumumab + Dex (MeziDd)75-90Enhanced ADCC/CDCDemonstratedPhase 1/2
Elotuzumab + Dex (MeziEd)45-56NK cell activationDemonstratedPhase 1/2
VTP-50469 (Menin Inhibitor)Synergistic in vitroIKAROS pathwayStrongPreclinical

Mezigdomide also demonstrates significant synergistic activity with elotuzumab and dexamethasone, achieving response rates of 45 to 56 percent even in populations with prior anti-CD38 antibody exposure [13] [18]. The mechanism involves enhanced natural killer cell activation and antibody-dependent cellular cytotoxicity through the signaling lymphocytic activation molecule family member 7 pathway [13] [19].

XLogP3

2.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

567.22818262 g/mol

Monoisotopic Mass

567.22818262 g/mol

Heavy Atom Count

42

UNII

LA88IH4O02

Drug Indication

Treatment of mature B-cell neoplasms

Wikipedia

Mezigdomide

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 04-14-2024

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